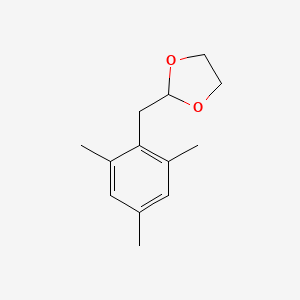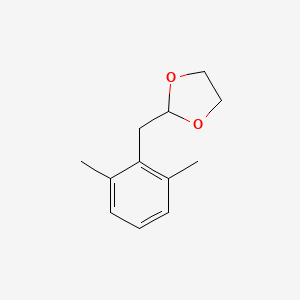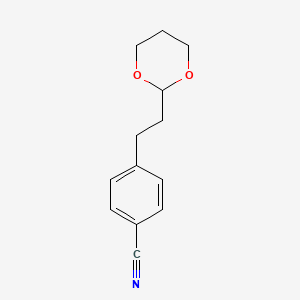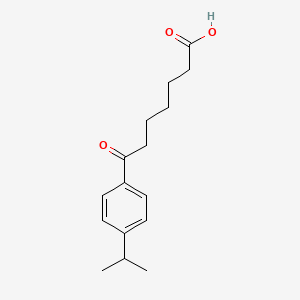
7-(4-Isopropylphenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carboxylic acid derivative, specifically a heptanoic acid, with an isopropylphenyl group attached at the 7th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a seven-carbon chain (heptanoic acid) with a carbonyl group (C=O) at one end (indicating that it’s an acid) and an isopropylphenyl group attached to the other end .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reactions with bases to form carboxylate salts .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would exhibit properties typical of carboxylic acids. These might include a relatively high melting point and boiling point due to the presence of polar carboxylic acid groups, and the ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Synthesis of Novel Compounds : Research by Zaliznaya et al. (2018) highlights the synthesis of new hexahydro-5H-indolo[3,2-c]acridines and indolylbutanoic acids, utilizing Fischer cyclization of arylhydrazones. This includes derivatives of 7-oxoheptanoic acid, demonstrating its use in creating novel indole derivatives (Zaliznaya et al., 2018).
Role in Drug Synthesis : Zhang et al. (2018) discuss the synthesis of Crebinostat, highlighting the use of 7-oxoheptanoic acid derivatives in the process. Crebinostat is an inhibitor of histone deacetylases, demonstrating the relevance of 7-oxoheptanoic acid in therapeutic drug synthesis (Zhang et al., 2018).
Characterization of Small Oxocarboxylic Acids : Kanawati et al. (2007) present a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. This research provides insights into the analytical characterization and potential applications of these acids in various chemical contexts (Kanawati et al., 2007).
Applications in Material Science
Liquid-Crystalline Polymer Synthesis : Zhou and Han (2005) describe the synthesis of a combined main-chain/side-chain liquid-crystalline polymer, incorporating a derivative of 7-oxoheptanoic acid. This highlights the utility of this compound in developing materials with unique thermotropic and lyotropic characteristics (Zhou & Han, 2005).
Supramolecular Assembly Formation : Kim et al. (2005) report on the formation of molecular rectangles and prisms using a molecular "clip" with 7-oxoheptanoic acid derivatives. This research underscores its potential in the field of supramolecular chemistry and nanotechnology (Kim et al., 2005).
Biological Activity Studies
- Antiamoeibic and Catalytic Activity : Maurya et al. (2006) detail the synthesis and in vitro antiamoebic activity of hydrazone-based oxovanadium complexes using a derivative of 7-oxoheptanoic acid. The study indicates significant amoebicidal activity, showcasing the compound's potential in medicinal applications and catalysis (Maurya et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-oxo-7-(4-propan-2-ylphenyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12(2)13-8-10-14(11-9-13)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRHIJGQOZMBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645423 |
Source


|
| Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-39-4 |
Source


|
| Record name | 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

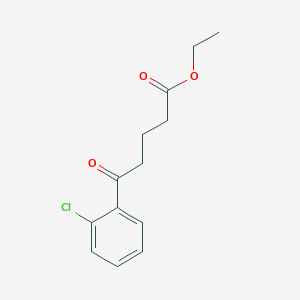
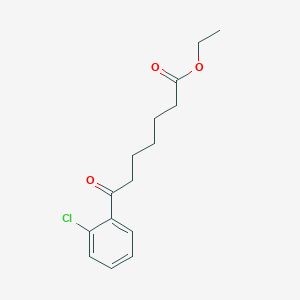
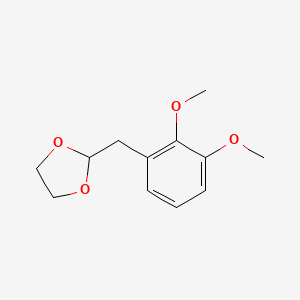


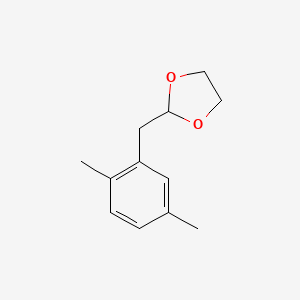

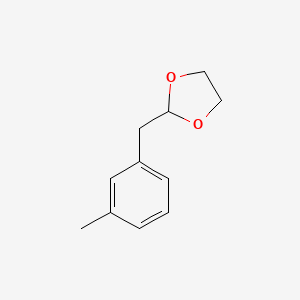
![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
